N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with the IUPAC name “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”. It has a molecular formula of C15H15F3N6O4S .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, Boc-protected L-phenylalanine and L-tryptophan, two natural amino acids with strong absorption in the ultraviolet region, are used .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]pyridin-3-yl group attached to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety via a methylene bridge .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of heterocyclic compounds, including the likes of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, which involves the development of novel synthetic routes. These compounds are characterized using various spectroscopic techniques such as NMR, FT-IR, and LC-MS to confirm their structure. For example, Patel and Patel (2015) synthesized a series of heterocyclic compounds characterized by elemental analysis, 1H NMR, 13C NMR, and FT–IR spectral studies, demonstrating the versatility of these methods in identifying complex structures Patel & Patel, 2015.
Biological Activity
The biological activities of compounds related to this compound have been extensively studied. These studies include antimicrobial, antifungal, and insecticidal assessments. For instance, Fadda et al. (2017) evaluated the insecticidal activity of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, demonstrating the potential of these compounds in pest control Fadda et al., 2017.
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been shown to possess significant antimicrobial and antifungal properties. Gilani et al. (2011) synthesized novel derivatives exhibiting moderate to good inhibition against a range of bacterial and fungal strains, highlighting the therapeutic potential of these compounds Gilani et al., 2011.
Potential Anticancer Activity
Research into the anticancer activity of triazolo and thiadiazole derivatives has shown promising results. Chowrasia et al. (2017) synthesized fluorinated triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their anticancer activity against several cancer cell lines, demonstrating moderate to good antiproliferative potency Chowrasia et al., 2017.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways they are involved in . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Biochemical Pathways
The affected pathways are those regulated by c-Met and VEGFR-2. These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound can disrupt these pathways and prevent the cells from growing and dividing .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies often involve in silico predictions and in vitro and in vivo experiments to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces the late apoptosis of A549 cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6OS/c16-15(17,18)9-2-1-5-24-12(20-21-13(9)24)7-19-14(25)8-3-4-10-11(6-8)23-26-22-10/h1-6H,7H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELQLOXCSZMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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